molecular formula C10H10ClN3O3 B13681047 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13681047
M. Wt: 255.66 g/mol
InChI Key: WQWUFYGKJQHKJL-UHFFFAOYSA-N
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Description

2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science .

Chemical Reactions Analysis

2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H10ClN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16)

InChI Key

WQWUFYGKJQHKJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC

Origin of Product

United States

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